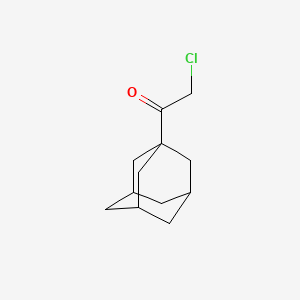

1-Adamantyl chloromethyl ketone

Description

Properties

IUPAC Name |

1-(1-adamantyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZPXWXTBYAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 1 Adamantyl Chloromethyl Ketone

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes this position susceptible to nucleophilic attack. However, the reaction's mechanistic course is heavily influenced by the steric and electronic properties of the adamantyl group.

SN1 and SN2 Pathways of the Chloromethyl Group

Nucleophilic substitution at the chloromethyl group can theoretically proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. In an SN2 reaction, the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. up.ac.za Conversely, the SN1 mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. up.ac.za

For most α-chloro ketones, the SN2 pathway is common. However, the unique structure of 1-adamantyl chloromethyl ketone introduces significant steric hindrance from the bulky adamantyl group, which shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism. numberanalytics.comlibretexts.org This steric congestion dramatically disfavors the SN2 pathway.

Conversely, the adamantyl group is known to stabilize an adjacent positive charge through hyperconjugation and its ability to delocalize charge, a phenomenon related to the stability of the 1-adamantyl cation. rsc.org This stabilization favors the formation of a carbocation intermediate, making the SN1 pathway a more plausible route for nucleophilic substitution in this molecule. Computational studies on α-haloketones have shown that bulky substituents can indeed favor SN1-type mechanisms. up.ac.za

Kinetics and Thermodynamics of Nucleophilic Displacement

The kinetics of nucleophilic substitution for this compound are expected to be slow. The steric hindrance provided by the adamantyl group, even in an SN1 reaction, can impede the departure of the leaving group and the subsequent approach of the nucleophile to the carbocation intermediate.

Thermodynamically, the formation of a substitution product is generally favorable, provided a sufficiently strong nucleophile is used. The stability of the resulting product will depend on the nature of the nucleophile and the reaction conditions.

Illustrative Table of Expected Relative Reaction Rates for Nucleophilic Substitution:

| Substrate | Relative Rate (Illustrative) | Dominant Pathway |

| Chloroacetone | 1000 | SN2 |

| 1-Chloro-3,3-dimethyl-2-butanone | 10 | SN2/SN1 |

| This compound | 1 | SN1 |

This table is illustrative and based on established principles of steric hindrance in nucleophilic substitution reactions. Actual rates would require experimental determination.

Impact of Steric Hindrance from the Adamantyl Group on Reactivity

The adamantyl group is one of the bulkiest non-aromatic substituents used in organic chemistry. Its rigid, three-dimensional cage-like structure exerts a profound steric influence on adjacent reaction centers. numberanalytics.com In the context of nucleophilic substitution at the chloromethyl moiety of this compound, this steric hindrance has several key consequences:

Inhibition of SN2 Reactions: As previously mentioned, the adamantyl group effectively blocks the necessary backside approach of a nucleophile, making the SN2 mechanism highly unfavorable. libretexts.org

Favoring of SN1 Reactions: By sterically promoting the departure of the leaving group to relieve strain and electronically stabilizing the resulting carbocation, the adamantyl group steers the reaction towards an SN1 pathway. rsc.org

Reactions Involving the Ketone Carbonyl Group

The carbonyl group of this compound is an electrophilic center and can undergo a variety of addition reactions. However, the reactivity of this group is also modulated by the adjacent bulky adamantyl substituent.

Nucleophilic Addition Reactions to the Carbonyl (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.com Reagents such as hydride donors (e.g., sodium borohydride (B1222165), lithium aluminum hydride) and organometallics (e.g., Grignard reagents, organolithium reagents) can add to the carbonyl group. libretexts.org

In the case of this compound, the steric bulk of the adamantyl group can hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance is expected to decrease the rate of nucleophilic addition compared to less sterically congested ketones.

Hydride Reductions: Reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(1-adamantyl)-2-chloroethanol. Due to the steric hindrance, harsher reaction conditions (e.g., higher temperatures, longer reaction times) might be necessary compared to the reduction of a less bulky ketone like acetone (B3395972).

Organometallic Additions: The addition of organometallic reagents, such as methylmagnesium bromide or methyllithium, would result in the formation of a tertiary alcohol after an acidic workup. The steric hindrance of the adamantyl group would be a significant factor, potentially leading to lower yields or requiring more reactive organometallic reagents.

Illustrative Table of Expected Product Yields in Nucleophilic Addition Reactions:

| Reagent | Expected Major Product | Expected Yield (Illustrative) |

| NaBH₄, MeOH | 1-(1-Adamantyl)-2-chloroethanol | Moderate to High |

| CH₃MgBr, then H₃O⁺ | 1-(1-Adamantyl)-2-chloro-1-propanol | Low to Moderate |

| PhLi, then H₃O⁺ | 1-(1-Adamantyl)-2-chloro-1-phenyl-1-ethanol | Low |

This table is illustrative and based on the expected steric hindrance from the adamantyl group. Actual yields would depend on specific reaction conditions.

Enolization and Enolate Chemistry

Like other ketones with α-hydrogens, this compound can, in principle, form an enolate in the presence of a suitable base. However, the acidity of the α-hydrogens on the chloromethyl group is increased by the electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom. libretexts.org

The formation of the enolate would involve the removal of a proton from the chloromethyl group by a base. The resulting enolate is a nucleophile and can participate in various reactions, such as alkylation or aldol-type condensations.

However, the steric bulk of the adamantyl group would likely influence the geometry and reactivity of the resulting enolate. Furthermore, the presence of the chlorine atom on the enolate carbon opens up the possibility of competing elimination reactions. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be necessary to favor enolate formation over other reaction pathways. libretexts.org Due to the steric hindrance, the rate of enolate formation may be slower than in less hindered systems.

Condensation Reactions (e.g., Knoevenagel-Cope Type Reactions)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base. wikipedia.org In the case of this compound, the ketone carbonyl group can serve as the electrophile for the initial nucleophilic attack by the carbanion of an active methylene (B1212753) compound.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a stabilized enolate. This enolate then attacks the carbonyl carbon of the this compound. Subsequent protonation and elimination of a water molecule lead to the formation of a new carbon-carbon double bond.

While the bulky adamantyl group may sterically hinder the approach of the nucleophile to the carbonyl carbon, the reaction is, in principle, feasible. The reactivity would be influenced by the nature of the active methylene compound and the reaction conditions. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is suitable for reactions where one of the activating groups on the nucleophile is a carboxylic acid, which subsequently undergoes decarboxylation. youtube.com

Table 1: Key Features of the Knoevenagel-Cope Reaction

| Feature | Description |

| Reactants | This compound, Active methylene compound (e.g., malonic acid, ethyl acetoacetate) |

| Catalyst | Weak base (e.g., piperidine, pyridine) |

| Mechanism | Nucleophilic addition followed by dehydration |

| Product | α,β-Unsaturated ketone |

Oxidation and Reduction Chemistry of the Chloromethyl Ketone Scaffold

Controlled Oxidation Pathways

The oxidation of ketones typically requires strong oxidizing agents and often proceeds with cleavage of carbon-carbon bonds. Given the steric hindrance provided by the adamantyl group, the oxidation of this compound would likely be challenging and may require harsh reaction conditions. The presence of the α-chloro substituent further complicates potential oxidation pathways. While specific literature on the controlled oxidation of this compound is scarce, general principles of ketone oxidation would apply.

Selective Reduction of the Ketone and Chloromethyl Functions

The reduction of this compound offers two primary sites for reaction: the ketone carbonyl and the chloromethyl group. The selective reduction of one group in the presence of the other is a key synthetic challenge.

The reduction of the related compound, adamantane-1-carbonyl chloride, to 1-adamantylmethanol has been reported, suggesting that the carbonyl group of the adamantyl ketone can be reduced. cas.cz This reduction can potentially be achieved using various hydride reagents. The choice of reducing agent and reaction conditions would be crucial for achieving selectivity. For instance, milder reducing agents might selectively reduce the ketone, while stronger reagents could potentially reduce both the ketone and the chloromethyl group. The selective reduction of an aromatic keto group in the presence of an aromatic aldehyde group has been achieved using an enzymatic catalyst, which could be a potential avenue for the selective reduction of the ketone in this compound. researchgate.net

Table 2: Potential Reducing Agents and Their Selectivity

| Reducing Agent | Potential Outcome |

| Sodium borohydride (NaBH₄) | Potential for selective reduction of the ketone. |

| Lithium aluminum hydride (LiAlH₄) | Likely to reduce both the ketone and the chloromethyl group. |

| Catalytic Hydrogenation | Potential for reduction of the ketone and/or dehalogenation. |

| Enzymatic Reductants | Potential for high chemo- and enantioselectivity. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloromethyl group in this compound can act as an electrophilic partner in these reactions.

C-C Bond Forming Reactions (e.g., Negishi, Suzuki-Miyaura, Stille couplings, where applicable)

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile method for forming C-C bonds and can tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a suitable catalyst could lead to the formation of a new C-C bond at the chloromethyl position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. libretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and the low toxicity of the boron reagents. While typically used for sp²-sp² coupling, its application to sp³-hybridized halides is also possible. libretexts.org The direct synthesis of ketones via acyl Suzuki-Miyaura cross-coupling of acyl chlorides has been reported. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org It is highly tolerant of various functional groups. openochem.org The reaction of this compound with an organostannane could provide a pathway for C-C bond formation. A one-pot hydrostannation/Stille coupling sequence has been developed for the synthesis of α,β-unsaturated ketones from acid chlorides. chinesechemsoc.org

Table 3: Overview of C-C Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, low toxicity of reagents. libretexts.org |

| Stille | Organotin | Palladium | Excellent functional group tolerance. wikipedia.orgopenochem.org |

C-Heteroatom Bond Formations

The α-chloro position of this compound is susceptible to nucleophilic substitution, enabling the formation of carbon-heteroatom bonds.

C-N Bond Formation: Amines can act as nucleophiles, displacing the chloride to form α-amino ketones. The Buchwald-Hartwig amination is a well-established palladium-catalyzed method for C-N bond formation between aryl halides and amines. While typically applied to aryl systems, related methodologies could potentially be adapted for α-chloro ketones. Adamantyl-containing ligands like MorDalPhos have shown high efficacy in C-N bond formation reactions. sinocompound.com

C-O Bond Formation: Alkoxides or phenoxides can react with this compound to form α-alkoxy or α-aryloxy ketones via Williamson ether synthesis-type reactions. Palladium-catalyzed methods for C-O bond formation have also been developed. beilstein-journals.org

C-S Bond Formation: Thiolates are excellent nucleophiles and would readily displace the chloride to form α-thio ketones. Metal-free photochemical methods for the synthesis of unsymmetrical sulfides from thiols and alkyl iodides have been reported, which could be an alternative approach. nih.gov

Intramolecular Cyclization and Rearrangement Processes of this compound

The bulky and rigid adamantyl cage structure imparts unique reactivity to this compound, influencing its participation in intramolecular cyclization and rearrangement reactions. These transformations are often governed by the steric hindrance around the carbonyl group and the stability of carbocation intermediates derived from the adamantyl moiety.

Favorskii-Type Rearrangements in α-Haloketones

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones, this rearrangement typically results in a ring contraction. The reaction can proceed through different mechanistic pathways depending on the structure of the starting α-halo ketone, particularly the presence or absence of enolizable α-protons. nrochemistry.com

The classical mechanism involves the formation of a cyclopropanone (B1606653) intermediate. This pathway is initiated by the abstraction of a proton from the α-carbon that does not bear the halogen, forming an enolate. kharagpurcollege.ac.in This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (such as hydroxide (B78521) or an alkoxide) on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. wikipedia.org

In the case of this compound, the adamantyl group is a tertiary alkyl group with no α-protons. The other α-position, the chloromethyl group, also lacks protons for enolization. When an α-halo ketone cannot form an enolate, the reaction may proceed through an alternative mechanism often referred to as the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.orgnrochemistry.com In this pathway, the base first attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates with the displacement of the halide.

For α-halo ketones with bulky substituents, the choice between these pathways can be influenced by steric factors. The formation of the planar enolate required for the cyclopropanone mechanism can be sterically hindered.

Table 1: Mechanistic Pathways of the Favorskii Rearrangement

| Mechanism | Substrate Requirement | Key Intermediate | Description |

| Standard Favorskii | α-Halo ketone with at least one enolizable α'-proton. kharagpurcollege.ac.in | Cyclopropanone. wikipedia.org | Base abstracts an α'-proton to form an enolate, which then displaces the halide to form a cyclopropanone. The cyclopropanone is then attacked by the base. wikipedia.orgkharagpurcollege.ac.in |

| Quasi-Favorskii | α-Halo ketone with no enolizable α'-protons. nrochemistry.com | Tetrahedral Intermediate | The base directly attacks the carbonyl group, followed by a concerted rearrangement with halide displacement. wikipedia.org |

While specific studies on the Favorskii rearrangement of this compound are not extensively detailed in readily available literature, the structural features suggest a propensity for a quasi-Favorskii type mechanism due to the absence of enolizable protons on the adamantyl side.

Electrophilic Aromatic Substitution with Adamantyl Cations

The 1-adamantyl cation is a remarkably stable tertiary carbocation, and its formation can be a key step in various reactions. acs.org This stability arises from the rigid, strain-free, and symmetrical structure of the adamantane (B196018) cage. Under Friedel-Crafts conditions, which typically involve a Lewis acid catalyst, this compound can be a precursor to an electrophilic species capable of participating in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

The general mechanism of electrophilic aromatic substitution involves the attack of an electron-rich aromatic ring on a strong electrophile. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

In the context of this compound, the presence of a Lewis acid (e.g., AlCl₃) can facilitate the formation of a highly reactive electrophile. The Lewis acid can coordinate to the chlorine atom, promoting its departure and generating a carbocation. Alternatively, coordination to the carbonyl oxygen can enhance the electrophilicity of the acyl group. However, given the high stability of the 1-adamantyl cation, a fragmentation or rearrangement to generate this cation is a plausible pathway. For instance, under certain conditions, 1-alkyladamantanes have been shown to undergo reactions involving the 1-adamantyl cation. rsc.org

A likely pathway for the involvement of this compound in electrophilic aromatic substitution would be the generation of the 1-adamantyl cation, which then acts as the electrophile (E⁺) to alkylate an aromatic substrate. An analogous reaction involves the amination of adamantane under Friedel-Crafts conditions, which is proposed to proceed through the formation of the 1-adamantyl cation followed by attack of a nitrogen-containing nucleophile. researchgate.net

Table 2: Key Steps in Electrophilic Aromatic Substitution

| Step | Description | Intermediate |

| 1. Generation of Electrophile | A strong electrophile (E⁺) is generated, often with the aid of a catalyst. youtube.com In this case, the 1-adamantyl cation could be formed from this compound. | 1-Adamantyl cation |

| 2. Nucleophilic Attack | The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. masterorganicchemistry.com | Arenium ion (sigma complex) |

| 3. Deprotonation | A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. youtube.com | Substituted aromatic compound |

The reaction of the 1-adamantyl cation with an aromatic ring would lead to the formation of an adamantylated aromatic compound. The reactivity and the position of substitution on the aromatic ring (ortho, meta, or para) would be influenced by any pre-existing substituents on the aromatic substrate. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis of 1 Adamantyl Chloromethyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy provides unambiguous information about the molecular framework of 1-adamantyl chloromethyl ketone. The highly symmetric and rigid adamantane (B196018) cage results in a well-defined set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is characterized by signals from the adamantane cage protons and the chloromethyl protons. The adamantane cage itself has three distinct proton environments: the bridgehead protons (CH), the methylene (B1212753) protons adjacent to the bridgeheads (CH₂), and the methylene protons further away. These typically appear as broad multiplets in the range of 1.70-2.10 ppm. The chloromethyl group (-CH₂Cl), being adjacent to an electron-withdrawing carbonyl group, is expected to produce a singlet significantly downfield. For the analogous compound, 1-adamantyl bromomethyl ketone, this signal appears at approximately 4.16 ppm chemicalbook.com; for the chloro-derivative, it is expected at a similar or slightly more downfield shift due to the higher electronegativity of chlorine.

In the ¹³C NMR spectrum, four distinct signals are expected for the adamantane cage, corresponding to the quaternary bridgehead carbon attached to the ketone (C1), the other three bridgehead carbons (CH), and the two sets of non-equivalent methylene carbons (CH₂). Computational studies on the 1-adamantyl cation have highlighted that accurate prediction of carbon chemical shifts in these cage systems requires high-level theoretical calculations comporgchem.com. The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 200-210 ppm, while the chloromethyl carbon (-CH₂Cl) will be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for analogous compounds like 1-adamantyl bromomethyl ketone and general chemical shift principles chemicalbook.comoregonstate.edu)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Adamantane CH (3H) | ~2.05 (broad s) | ~38.0 |

| Adamantane CH₂ (6H) | ~1.80 (m) | ~36.0 |

| Adamantane CH₂ (6H) | ~1.75 (m) | ~28.0 |

| -CH₂Cl (2H) | ~4.20 (s) | ~48.0 |

| C=O | - | ~205.0 |

| Adamantane C-CO (quaternary) | - | ~45.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy offers a powerful method for identifying the functional groups and analyzing the structural framework of this compound.

The Infrared (IR) spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For α-haloketones, this band typically appears at a higher frequency compared to simple alkyl ketones due to the inductive effect of the halogen. The C=O stretch for this compound is expected in the 1725-1745 cm⁻¹ region pg.edu.pl. Other key absorptions include the C-Cl stretch, which gives a moderate to strong band in the fingerprint region (typically 800-600 cm⁻¹), and multiple bands corresponding to C-H stretching of the adamantane cage just below 3000 cm⁻¹. The IR spectrum of the related 1-adamantyl methyl ketone shows characteristic absorptions for the adamantane structure and the carbonyl group nist.govchemicalbook.com.

Raman spectroscopy, which relies on inelastic light scattering, is an excellent complementary technique for analyzing this molecule nih.gov. The highly symmetric and non-polar adamantane cage produces strong and sharp signals in the Raman spectrum, which are often weak in the IR spectrum researchgate.netchemicalbook.com. Low-frequency Raman spectroscopy is particularly useful for probing the lattice dynamics and intermolecular vibrational modes of adamantane derivatives in the solid state researchgate.netmdpi.com.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (Adamantane) | 2850-2930 | IR, Raman | Strong |

| C=O Stretch | 1725-1745 | IR | Strong, Sharp |

| CH₂ Bend (Scissoring) | ~1450 | IR | Medium |

| C-Cl Stretch | 600-800 | IR | Medium-Strong |

| Adamantane Cage Vibrations | 700-1300 | Raman, IR | Strong (Raman), Medium (IR) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information on the molecular weight and fragmentation pathways of this compound, confirming its elemental composition and structural features.

Upon electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of C₁₁H₁₅ClO (198.08 Da). A key diagnostic feature will be the presence of an M+2 isotope peak at m/z 200 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom whitman.edu.

The fragmentation pattern is dominated by the stability of the adamantyl cage. The most prominent peak in the mass spectra of many adamantane derivatives is the 1-adamantyl cation (C₁₀H₁₅⁺) at m/z 135 nih.gov. This fragment is formed through cleavage of the bond between the adamantyl group and the ketone. Another significant fragmentation pathway for ketones is α-cleavage, which in this case would involve the loss of the chloromethyl radical (•CH₂Cl) to form the stable 1-adamantoyl cation (m/z 163) or the loss of the adamantyl radical to form the chloromethylcarbonyl cation (m/z 77/79) libretexts.orgmiamioh.edu. Further fragmentation of the adamantyl cation itself leads to a series of smaller hydrocarbon ions, such as those at m/z 93, 91, 79, and 77 nih.gov.

Table 3: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 198/200 | Molecular Ion [M]⁺ | [C₁₁H₁₅ClO]⁺ |

| 163 | [M - CH₂Cl]⁺ (1-Adamantoyl cation) | [C₁₁H₁₅O]⁺ |

| 135 | [M - COCH₂Cl]⁺ (1-Adamantyl cation) | [C₁₀H₁₅]⁺ |

| 93 | Fragmentation of adamantyl cage | [C₇H₉]⁺ |

| 79 | Fragmentation of adamantyl cage | [C₆H₇]⁺ |

| 77 | Fragmentation of adamantyl cage / [COCH₂Cl]⁺ | [C₆H₅]⁺ / [C₂H₂ClO]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state rigaku.com. While a specific structure for this compound is not publicly available, analysis of closely related adamantane derivatives provides significant insight into its expected solid-state conformation and crystal packing nih.govresearchgate.net.

The adamantane moiety is an exceptionally rigid and nearly spherical scaffold researchgate.net. The C-C bond lengths and C-C-C bond angles within the cage are expected to be close to ideal tetrahedral values, with minor distortions due to the bulky chloromethyl ketone substituent. The chloromethyl ketone group will be attached to one of the four equivalent bridgehead (tertiary carbon) positions.

The crystal packing is largely dictated by the steric demands of the bulky adamantyl groups. These globular units tend to arrange in the crystal lattice to maximize van der Waals interactions. In some adamantyl-based ester derivatives, the adamantyl moiety has been shown to promote looser-packed crystal systems nih.gov. The presence of the carbonyl and chloro groups introduces polarity, allowing for potential weak intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, which would further influence and stabilize the crystal packing arrangement. The handling of such crystalline materials for analysis requires careful technique to obtain high-quality diffraction data ncl.ac.uk.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Assignment (if chiral derivatives exist)

This compound is an achiral molecule. However, if chirality were introduced into the adamantane framework or the side chain, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for the unambiguous assignment of the absolute configuration of the resulting enantiomers.

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule wikipedia.org. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. For a chiral derivative of this compound, an experimental VCD spectrum could be compared with a spectrum predicted by ab initio quantum mechanical calculations for a known enantiomer (e.g., the R-enantiomer) dtic.milyoutube.com. A match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration for the molecule in solution, a significant advantage over methods requiring crystallization nih.gov.

ECD, often simply called circular dichroism (CD), operates in the UV-visible range and measures differential absorption of electronic transitions rsc.org. For chiral adamantane ketones, the n→π* electronic transition of the carbonyl chromophore gives rise to a CD signal (a Cotton effect) in the 280-320 nm region. The sign of this Cotton effect is highly sensitive to the stereochemistry of the groups surrounding the carbonyl. For many chiral ketones, the relationship between the structure and the CD sign can be predicted by empirical rules, such as the Octant Rule, allowing for stereochemical assignment based on the experimental CD spectrum iaea.org.

Computational and Theoretical Investigations of 1 Adamantyl Chloromethyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-adamantyl chloromethyl ketone, DFT calculations would provide critical insights into its electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals.

Detailed research findings from DFT studies on related adamantane (B196018) derivatives and ketones allow for a qualitative prediction of the electronic characteristics of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. In a typical α-chloroketone, the HOMO is often associated with the lone pairs of the oxygen and chlorine atoms, while the LUMO is typically the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the C-Cl bond, increasing the positive charge on the α-carbon and making it susceptible to nucleophilic attack. DFT calculations can quantify these effects through population analysis, providing calculated atomic charges. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic sites (α-carbon and carbonyl carbon) and nucleophilic sites (carbonyl oxygen and chlorine atom).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively low | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | Relatively low | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity towards chemical reactions. |

| Dipole Moment | Significant | Arises from the polar C=O and C-Cl bonds, influencing intermolecular interactions. |

| Mulliken Atomic Charges | Positive charge on carbonyl C and α-C; Negative charge on O and Cl | Quantifies the polarity of the bonds and predicts sites for nucleophilic/electrophilic attack. |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the influence of solvent and temperature. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its solution-phase behavior, including its conformational dynamics and intermolecular interactions with solvent molecules.

The simulation would be based on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for the accuracy of the simulation. For an organic molecule like this compound, force fields such as AMBER or CHARMM would be appropriate.

MD simulations can be used to calculate various properties, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound, RDFs would show the solvation shell structure around the polar carbonyl and chloro groups, as well as the hydrophobic adamantyl cage.

Hydrogen Bonding Analysis: In protic solvents, MD simulations can identify and quantify the formation of hydrogen bonds between the carbonyl oxygen of the ketone and solvent molecules.

Conformational Sampling: Over the course of the simulation, the molecule will explore different conformations. Analysis of the trajectory can provide information on the relative populations of different conformers in solution.

Table 3: Hypothetical MD Simulation Parameters and Expected Observations for this compound in Water

| Parameter | Value/Description | Expected Observation |

| Force Field | AMBER or CHARMM | Accurate representation of intramolecular and intermolecular forces. |

| Solvent Model | TIP3P or SPC/E water | Realistic simulation of aqueous environment. |

| Simulation Time | Nanoseconds to microseconds | Sufficient sampling of conformational space and intermolecular interactions. |

| Temperature | 298 K (25 °C) | Simulation at standard conditions. |

| Expected Interactions | Hydrogen bonding between carbonyl oxygen and water; Hydrophobic hydration around the adamantyl group. | Insights into how the molecule interacts with its environment. |

Quantum Chemical Studies of Reaction Mechanisms and Transition State Structures

The reactivity of this compound is largely dictated by the presence of the α-chloroketone functionality, which is a well-known electrophilic group susceptible to nucleophilic attack. Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of its reactions.

A key application of these methods is the calculation of the potential energy surface for a given reaction. This involves identifying and characterizing the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For this compound, a typical reaction would be a nucleophilic substitution at the α-carbon, displacing the chloride ion. Quantum chemical calculations could be used to investigate the mechanism of such a reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion. The calculations would likely explore a concerted (SN2-like) pathway. The calculated activation energy would provide a theoretical estimate of the reaction rate.

Furthermore, these studies can shed light on the role of the bulky adamantyl group in influencing the reactivity. Steric hindrance from the adamantyl cage could affect the trajectory of the incoming nucleophile and potentially increase the activation energy compared to a less hindered α-chloroketone.

Table 4: Hypothetical Energy Profile for the SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Predicted Relative Energy (kcal/mol) | Description |

| Reactants (Ketone + Nu⁻) | 0 | Starting materials. |

| Transition State | +15 to +25 | Highest energy point along the reaction coordinate, where the Nu-C bond is partially formed and the C-Cl bond is partially broken. |

| Products (Substituted Ketone + Cl⁻) | Negative (exothermic) | Final products of the reaction. |

Note: The energy values are illustrative and would need to be determined by specific quantum chemical calculations.

Quantitative Structure–Activity Relationship (QSAR) Modeling of Structural Features on Chemical Reactivity (not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to model chemical reactivity.

For a series of adamantyl ketones with different substituents, a QSAR model could be developed to predict their reactivity in a specific chemical reaction, for instance, their rate of reaction with a particular nucleophile. The model would be built using a set of molecular descriptors that quantify various aspects of the molecules' structure.

Relevant descriptors for modeling the chemical reactivity of this compound and its analogs could include:

Electronic Descriptors: Calculated atomic charges, dipole moment, HOMO and LUMO energies. These describe the electronic environment of the reactive center.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of the adamantyl group and other substituents.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with the experimentally measured reactivity (e.g., reaction rate constants). A robust QSAR model could then be used to predict the reactivity of new, unsynthesized adamantyl ketone derivatives.

Table 5: Potential Descriptors for a QSAR Model of Adamantyl Ketone Reactivity

| Descriptor Class | Example Descriptors | Relationship to Reactivity |

| Electronic | LUMO Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |

| Charge on Carbonyl Carbon | A more positive charge enhances electrophilicity and reactivity. | |

| Steric | Molar Volume | Increased steric hindrance around the reaction center can decrease reactivity. |

| Topological | Wiener Index | Relates to the overall size and shape of the molecule. |

Applications of 1 Adamantyl Chloromethyl Ketone in Advanced Organic Synthesis

As a Key Building Block for the Synthesis of Complex Adamantane (B196018) Architectures

1-Adamantyl chloromethyl ketone serves as a versatile starting material for the construction of more intricate adamantane-containing molecules. Its reactive chloromethyl ketone moiety allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

One significant application is in the synthesis of 1,2-disubstituted adamantane derivatives. These compounds are of interest in medicinal chemistry, with adamantyl amines like Amantadine being used as antiviral agents. nih.gov The synthesis of these complex structures can be achieved through rearrangements of protoadamantane (B92536) or noradamantane frameworks. nih.gov For instance, the protoadamantane-adamantane rearrangement is a key step in creating 1,2-disubstituted adamantyl amines from ketone precursors. nih.gov

Furthermore, this compound can be used to create larger, more complex adamantane-based structures through various coupling and cycloaddition reactions. For example, Diels-Alder reactions of adamantane-substituted dienes, which can be derived from adamantyl ketones, lead to the formation of six-membered carbocycles and heterocycles with an adamantane substituent. researchgate.net

The table below summarizes some examples of complex adamantane architectures synthesized from adamantyl ketone precursors.

| Starting Material | Reaction Type | Product | Reference |

| Adamantane-1-carbonyl chloride | Grignard Reaction | Various alkyl adamantyl ketones | researchgate.net |

| 2-(1-Adamantyl)-1,3-butadiene | Diels-Alder Reaction | Adamantane-substituted six-membered rings | researchgate.net |

| Protoadamantan-4-one | Nucleophilic addition followed by rearrangement | 1,2-Disubstituted adamantyl amines | nih.gov |

| (3-Noradamantyl)methylene alcohols | Ritter reaction followed by hydrolysis | 1-Adamantyl amines | nih.gov |

Precursor for Adamantyl-Containing Heterocyclic Compounds (e.g., Thiazoles)

The reactivity of the α-haloketone functionality in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring.

Specifically, 1-adamantyl bromomethyl ketone (a closely related analogue) has been used as a starting material in the synthesis of thiazole derivatives bearing the bulky adamantyl group. nih.gov These adamantyl-containing thiazoles are of interest for their potential biological activities. nih.gov

The general reaction scheme for the synthesis of adamantyl-thiazoles is as follows:

1-Adamantyl halomethyl ketone + Thioamide/Thiourea → Adamantyl-substituted thiazole

This reaction provides a straightforward method for incorporating the lipophilic and sterically demanding adamantyl group into a heterocyclic framework, which can significantly influence the pharmacological properties of the resulting molecule.

Development of Novel Catalytic Ligands Featuring the Adamantyl Chloromethyl Ketone Moiety

While this compound itself is not typically a ligand, the adamantyl group is a highly desirable substituent in the design of phosphine (B1218219) ligands for transition metal catalysis. The bulkiness of the adamantyl group can enhance the stability and activity of the catalyst.

Tri(1-adamantyl)phosphine is a notable example of a bulky phosphine ligand that improves the performance of palladium catalysts in various cross-coupling reactions. technologypublisher.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. technologypublisher.comsinocompound.com The adamantyl groups on the phosphine ligand are crucial for preventing common catalyst decomposition pathways, such as cyclometalation and P-C bond scission. technologypublisher.com

Although this compound is not directly used to synthesize these phosphine ligands, its derivatives can be. The development of ligands like MorDalPhos, which is effective in C-N bond formation, showcases the importance of the adamantyl scaffold in modern catalysis. sinocompound.comgoogle.com

The table below highlights the impact of adamantyl-containing phosphine ligands in catalysis.

| Ligand | Metal | Application | Advantage | Reference |

| Tri(1-adamantyl)phosphine | Palladium | Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) | High reactivity and stability, resistant to decomposition | technologypublisher.com |

| MorDalPhos | Palladium | C-N bond formation (arylation of amines) | High activity and chemoselectivity | sinocompound.com |

| AdCyBrettPhos | Palladium | C-O bond formation with electron-rich aryl halides | Improved yields in challenging reactions | sinocompound.com |

| AlPhos | Palladium | C-F bond formation (fluorination of aryl triflates) | Effective for a challenging transformation | sinocompound.com |

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. rsc.orgrsc.org The reactive nature of this compound makes it a suitable component for such transformations.

While specific examples detailing the use of this compound in MCRs or cascade reactions are not prevalent in the provided search results, its potential is evident. The α-haloketone moiety can participate in a variety of bond-forming reactions that are central to MCRs. For instance, it can react with nucleophiles to initiate a cascade sequence or be incorporated into a multi-component assembly.

The development of novel MCRs and cascade reactions is an active area of research, and the unique steric and electronic properties of the adamantyl group make this compound an attractive building block for the discovery of new and efficient synthetic methodologies.

Design of Covalent Modifiers for Chemical Biology Probes (focus on chemical design, not biological effect)

Covalent modifiers are molecules that form a permanent chemical bond with their biological target, often leading to irreversible inhibition. bohrium.comnih.gov The chloromethyl ketone group is a well-established "warhead" for targeting cysteine and serine proteases. blogspot.comnih.gov

From a chemical design perspective, this compound offers a scaffold that combines a reactive electrophilic center (the chloromethyl ketone) with a bulky, lipophilic adamantyl group. This combination can be advantageous in the design of chemical biology probes for several reasons:

Target Recognition: The adamantyl group can provide specific interactions within a protein's binding pocket, contributing to the affinity and selectivity of the probe.

Modulation of Reactivity: The steric bulk of the adamantyl moiety can influence the accessibility of the electrophilic ketone, potentially fine-tuning its reactivity towards the target nucleophile.

Physicochemical Properties: The lipophilicity of the adamantane cage can affect the probe's solubility and ability to cross cell membranes.

Recent studies have highlighted the effectiveness of the chloromethyl ketone scaffold in phenotypic screens for identifying new bioactive compounds. blogspot.combiorxiv.org The design of these covalent modifiers involves careful consideration of the warhead's reactivity and the non-covalent interactions of the rest of the molecule. The adamantyl group in this compound provides a robust and sterically defined component for such designs.

The table below outlines the key components in the design of a covalent modifier based on the this compound scaffold.

| Component | Function in Covalent Modifier Design |

| Chloromethyl ketone | Electrophilic "warhead" for covalent bond formation with nucleophilic residues (e.g., cysteine, serine). blogspot.comnih.gov |

| Adamantyl group | Bulky, lipophilic moiety for specific non-covalent interactions, influencing affinity, selectivity, and physicochemical properties. |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 1-adamantyl chloromethyl ketone is intrinsically linked to the adoption of green chemistry principles. Traditional methods for preparing α-chloro ketones and other adamantane (B196018) derivatives often rely on hazardous reagents and environmentally persistent solvents. google.com A significant future direction involves redesigning these synthetic pathways to be more sustainable.

Researchers are exploring several promising avenues:

Solvent-Free and Aqueous Systems: A major push is towards minimizing or eliminating the use of volatile organic solvents. Recent successes in the green synthesis of other adamantane derivatives, such as using solvent-free, microwave-assisted conditions for ketal formation from 2-adamantanone, provide a template for future work. nih.govresearchgate.net Furthermore, developing photocatalytic processes that can operate in water, using air as the terminal oxidant, represents a highly attractive and environmentally friendly strategy for ketone synthesis. chemistryviews.org Adapting such visible-light-induced aerobic C-H oxidation methods could offer a novel, green route to adamantyl ketones. chemistryviews.org

Energy-Efficient Activation: Microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of adamantane derivatives, often under solvent-free conditions. nih.gov This energy-efficient method stands as a viable alternative to conventional heating, reducing reaction times and energy consumption.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are critical. This includes exploring catalytic C-H activation and oxidation reactions that use molecular oxygen or other benign oxidants, moving away from stoichiometric reagents that generate significant waste. chemistryviews.orgnih.gov The Biginelli reaction, used to create adamantane-containing dihydropyrimidine (B8664642) derivatives under solvent-free conditions, exemplifies a multi-component reaction with high atom economy that could inspire new synthetic designs. nih.gov

Future research will likely focus on combining these approaches to develop a truly green synthesis of this compound, starting from readily available adamantane precursors.

Chemo- and Regioselective Functionalization Strategies

The adamantane framework possesses two types of C-H bonds: four equivalent tertiary (bridgehead) bonds and twelve equivalent secondary (methylene) bonds. A primary challenge in adamantane chemistry is controlling the chemo- and regioselectivity of functionalization reactions. nih.gov For a molecule like this compound, which already has a functional handle, this challenge is twofold: selectively functionalizing the adamantane cage without altering the chloromethyl ketone moiety, and precisely targeting a specific C-H bond on the cage.

Emerging strategies to address this include:

Catalyst-Controlled C-H Functionalization: The choice of catalyst can profoundly influence which C-H bond reacts. For instance, photoredox and hydrogen atom transfer (HAT) catalysis has been developed to show excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. acs.org Future work will involve designing catalysts that can reverse this selectivity or target secondary positions with high fidelity.

Directed Functionalization: While the adamantane cage itself lacks directing groups, it is conceivable to temporarily install a directing group that guides a catalyst to a specific C-H bond. This would allow for the synthesis of 1,2- or 1,4-disubstituted adamantane derivatives from a 1-substituted precursor, a significant challenge in the field. nih.govmdpi.com

Orthogonal Reactivity: Developing reaction conditions that allow for the selective functionalization of either the adamantane cage or the chloromethyl ketone group is a key goal. This would enable the stepwise and controlled elaboration of the molecule, building molecular complexity in a planned manner. For example, radical-based functionalization could be employed to modify the cage, while nucleophilic substitution could be used to alter the chloromethyl ketone side chain. nih.gov

Achieving predictable control over selectivity will be paramount for synthesizing complex adamantane derivatives for applications in materials science and medicinal chemistry.

Exploration of Novel Reaction Catalyses and Activation Modes

The inherent stability of the C-H bonds in the adamantane cage necessitates potent activation methods. nih.gov A major thrust of future research is the discovery and application of novel catalytic systems that can activate these bonds under mild conditions.

Key areas of exploration include:

Photoredox and Dual Catalysis: Photocatalysis, particularly using visible light, has emerged as a powerful tool for generating radical intermediates from adamantane. researchgate.net The combination of a photocatalyst with a co-catalyst, such as in dual catalysis systems, offers unique opportunities for controlling reactivity. researchgate.net A notable example is the use of an iridium-based photocatalyst with a quinuclidine-based HAT catalyst, which exhibits remarkable selectivity for adamantane C-H bonds even in the presence of much weaker C-H bonds. acs.orgchemrxiv.org Further exploration of different photocatalyst/co-catalyst pairings could unlock new transformations.

Hydrogen Atom Transfer (HAT) Catalysis: HAT catalysis has proven exceptionally effective for activating the strong C-H bonds of diamondoids. acs.orgacs.org The selectivity can be tuned by modifying the electronic properties of the HAT catalyst, suggesting that a wide range of functional groups could be introduced onto the adamantane core by designing the appropriate catalyst. chemrxiv.org

Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are effective catalysts, there is a growing emphasis on using cheaper, more abundant metals. uni-giessen.degoogle.com Simple metal salts, such as those of copper, zinc, and manganese, have been shown to catalyze the formation of adamantyl ketones and could be explored for other transformations. researchgate.netresearchgate.netcas.cz

The development of new catalytic systems will not only provide more efficient access to known adamantane derivatives but also enable the discovery of entirely new reactions and molecular architectures.

Advanced Computational Design of Reactivity and Selectivity

As the complexity of target molecules and catalytic systems increases, trial-and-error approaches to reaction development become inefficient. Advanced computational methods are set to become indispensable tools for predicting and understanding the reactivity of adamantane derivatives.

Future research in this area will focus on:

Predictive Selectivity Models: Machine learning (ML) and artificial intelligence are being harnessed to predict the outcomes of chemical reactions. nih.govacs.org For C-H functionalization, graph-convolutional neural networks can be trained on large datasets to predict which site on a complex molecule is most likely to react under specific conditions. rsc.orgchemrxiv.orgmit.edu Developing ML models specifically trained for adamantane and other diamondoid functionalizations could accurately predict the regioselectivity of new reactions, dramatically accelerating the discovery process.

Mechanistic Insight from DFT: Density Functional Theory (DFT) calculations are powerful for elucidating reaction mechanisms, identifying key intermediates and transition states, and rationalizing observed selectivity. researchgate.net By modeling the interaction between a catalyst and the adamantane substrate, researchers can gain insights that guide the design of more efficient and selective catalysts.

Target-Specific Data Sets: A key challenge for ML models is their performance on molecules that are very different from their training data. A future strategy involves the creation of smaller, intentionally designed datasets to train models for predicting regioselectivity on a specific complex target. nih.govacs.org This approach could be used to build highly accurate predictive models for the functionalization of this compound and its derivatives.

The synergy between computational prediction and experimental validation will define the next generation of synthetic methodology in adamantane chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for seamless scalability. uni-muenchen.decardiff.ac.uk This paradigm is particularly well-suited for the synthesis of adamantane derivatives.

Future directions include:

Continuous Flow Synthesis of Adamantyl Ketones: The synthesis of drug molecules containing the adamantane core, such as Memantine, has already been successfully adapted to continuous flow processes. nih.gov A logical next step is to develop a flow synthesis for this compound. This could involve pumping a solution of an adamantane precursor and a reagent through a heated or irradiated reactor coil to generate the product continuously.

Telescoped and Sequential Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without intermediate isolation and purification. For example, the generation of a reactive adamantyl organometallic species could occur in a first reactor, which then flows directly into a second reactor to react with an acylating agent to form a ketone. nih.govresearchgate.net This approach improves efficiency and reduces waste.

Automated Platforms: Integrating flow reactors with automated control systems, in-line analytics (e.g., NMR, IR spectroscopy), and robotic handling allows for the creation of fully automated synthesis platforms. Such platforms could be used to rapidly screen a wide range of catalysts and reaction conditions for the functionalization of this compound, or to synthesize a library of derivatives for biological screening with minimal human intervention.

The adoption of flow chemistry and automation will be a key enabler for the efficient, safe, and scalable production of this compound and its derivatives for both research and industrial applications.

Q & A

Q. What are the established synthetic protocols for preparing 1-adamantyl chloromethyl ketone, and how can purity be optimized?

The synthesis of adamantyl-derived ketones typically involves nucleophilic substitution or condensation reactions. For example, in structurally related adamantyl ketones, reactions between adamantane derivatives (e.g., 1-adamantylamine hydrochloride) and halogenated acylating agents are conducted in polar aprotic solvents like DMF, with triethylamine as a base to neutralize HCl byproducts . Post-synthesis purification via column chromatography (e.g., using silica gel and chloroform/methanol gradients) is critical to achieve >95% purity. Melting point analysis (48–52°C for analogous compounds) and HPLC can validate purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Key techniques include:

- X-ray crystallography : Resolves adamantane cage geometry and ketone positioning, as demonstrated for related adamantyl-tethered compounds (e.g., deviations <0.010 Å in planar groups) .

- NMR spectroscopy : Distinct adamantane proton signals (δ 1.6–2.1 ppm) and carbonyl carbon (δ ~200 ppm) confirm functional group integration .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 257 for C₁₂H₁₇ClO⁺) validate molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the adamantyl group influence the reactivity of chloromethyl ketones in nucleophilic substitution reactions?

The 1-adamantyl group imposes significant steric hindrance, reducing accessibility to the chloromethyl electrophilic center. This contrasts with smaller substituents (e.g., methyl), where inductive effects dominate. For example, in thiol reactivity assays, adamantyl chloromethyl ketones show 30–50% lower reaction rates compared to aryl-substituted analogs due to hindered nucleophilic attack . Computational studies (e.g., DFT) can model steric maps and transition-state geometries to quantify these effects .

Q. What experimental strategies are used to evaluate this compound as a potential ATP-competitive kinase inhibitor?

- Kinase inhibition assays : Measure IC₅₀ values against CDK2 or CDK4 using fluorescence-based ADP-Glo™ kits.

- Structural modeling : Dock the compound into ATP-binding pockets (e.g., using PDB 1H1S) to assess hydrogen bonding (e.g., N1—H1A⋯N5 interactions) and steric compatibility .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) with EC₅₀ dose-response curves .

Q. How can researchers resolve contradictions in reported reactivity data for adamantyl chloromethyl ketones across different studies?

- Systematic variable control : Standardize solvent polarity (e.g., chloroform vs. DMSO) and temperature, which significantly impact tautomerization equilibria (e.g., keto-enol shifts) .

- Meta-analysis : Apply statistical tools (e.g., t-tests, ANOVA) to reconcile discrepancies in reaction yields or kinetics. For instance, cluster analysis of structurally similar chloromethyl ketones (Data Warrior software) can identify outliers due to unaccounted substituent effects .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Keep at −20°C in airtight containers under nitrogen to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in fume hoods due to potential lachrymatory effects of chloromethyl groups.

- Deactivation : Quench residual ketone with aqueous sodium bisulfite before disposal .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

- Kinetic studies : Monitor degradation rates via HPLC at pH 2–12 (buffered solutions, 25–37°C).

- Mechanistic probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Adamantyl’s rigidity may slow acid-catalyzed degradation compared to linear analogs .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.